

Principles of the Stable Isotope Dilution Assay (SIDA)

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Compound Focus: Ochratoxin A-d5

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The quantification of OTA using d5-OTA is based on the **Stable Isotope Dilution Assay (SIDA)** [1]. This method involves adding a known amount of the deuterated internal standard, d5-OTA, to the sample at the very beginning of the extraction process [2].

Because the d5-OTA is chemically identical to the native OTA but has a different mass, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer. By measuring the ratio of the native OTA signal to the d5-OTA signal, analysts can accurately determine the original concentration of OTA in the sample, compensating for any variability in extraction recovery or instrument performance [2] [1]. This method is considered the gold standard for achieving high accuracy and precision in mycotoxin quantification [2].

Materials and Equipment

Chemical Reagents

- **Analytical Standards:** OTA (from *Aspergillus ochraceus*) and d5-OTA [2] [3] [1].
- **Solvents:** HPLC-grade or MS-grade water, acetonitrile, and methanol [2] [3]. Toluene, acetic acid, and ethyl acetate may also be required for standard preparation [3].
- **Buffers and Additives:** Formic acid, ammonium acetate, and phosphate buffers (e.g., Na₂HPO₄/NaH₂PO₄) [2] [3].
- **Enzymes:** Pancreatin from porcine pancreas for enzymatic digestion of complex matrices [3].

- **Purification:** Molecularly Imprinted Solid-Phase Extraction (MISPE) columns (e.g., Affinimip SPE OCHRATOXIN A) are highly recommended for selective clean-up [3].

Instrumentation

- **Ultra-High-Performance Liquid Chromatography (UHPLC) System:** Equipped with a reversed-phase C18 column (e.g., HAILIL HL C18, 150 x 4.6 mm, 5 μ m) and a column oven set to 40°C [2] [3].
- **Mass Spectrometer:** A triple-quadrupole mass spectrometer (e.g., Sciex QTRAP 6500) operating in Selected Reaction Monitoring (SRM) mode with positive electrospray ionization (ESI+) is ideal for high sensitivity [2]. For labs without a mass spectrometer, a High-Performance Liquid Chromatography system with a Fluorescence Detector (HPLC-FLD) is a viable alternative, with excitation at 380 nm and emission at 420 nm [3].

Detailed Experimental Protocol

Step 1: Sample Preparation and Extraction

- **Homogenization:** Weigh 5 g of the representative food sample into a centrifuge tube [3].
- **Enzymatic Digestion (for complex matrices):** Add 5 mL of phosphate buffer (pH 7.5) and 10 mL of a 1% pancreatin solution. Digest for 1 hour at 37°C under constant shaking [3].
- **Internal Standard Addition:** Spike the sample with a known volume of d5-OTA working solution (e.g., 1 μ g/mL in acetonitrile) [2].
- **Extraction:** Add an appropriate extraction solvent (e.g., acetonitrile). Vortex mix vigorously and then ultrasonicate the sample for 15 minutes at 0°C to enhance analyte recovery [3].

Step 2: Extract Clean-up using MISPE

- **Conditioning:** Condition the MISPE column with 3 mL of acetonitrile, followed by 3 mL of deionized water [3].
- **Loading:** Load the entire digested and acidified sample extract onto the column [3].
- **Washing:** Omit the washing step to maximize OTA recovery, as per the optimized protocol for pig tissues [3].
- **Elution:** Elute the purified OTA and d5-OTA with 6 mL of acetic acid/methanol (2:98, v/v) into a clean collection tube [3].
- **Reconstitution:** Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in 100-200 μ L of the HPLC mobile phase for analysis [3].

Step 3: UHPLC-MS/MS Analysis

- **Chromatography:**

- **Column:** C18, maintained at 40°C [2].
- **Mobile Phase A:** Water with 10 mM Ammonium Acetate and 0.1% Formic Acid [2].
- **Mobile Phase B:** Acetonitrile with 0.1% Formic Acid [2].
- **Gradient:** Use a linear gradient from high A to high B. A typical example for HPLC-FLD is an isocratic method of 50% methanol and 50% phosphate buffer (pH 7.5) at a flow rate of 1 mL/min [3].
- **Mass Spectrometry (SRM):**
 - **Ion Source:** ESI positive mode [2].
 - **Monitor Transitions:** Establish specific precursor-to-product ion transitions for both OTA and d5-OTA. For example, OTA: 404 → 239; d5-OTA: 409 → 244 (exact transitions should be optimized on the specific instrument) [2].

Step 4: Data Processing and Quantification

- Integrate the peak areas for both native OTA and the d5-OTA internal standard from the SRM chromatograms.
- Calculate the OTA/d5-OTA peak area ratio for each sample.
- Use a calibration curve constructed from analyte standards with a constant amount of internal standard to determine the concentration in the sample [2].

Bioanalytical Method Validation

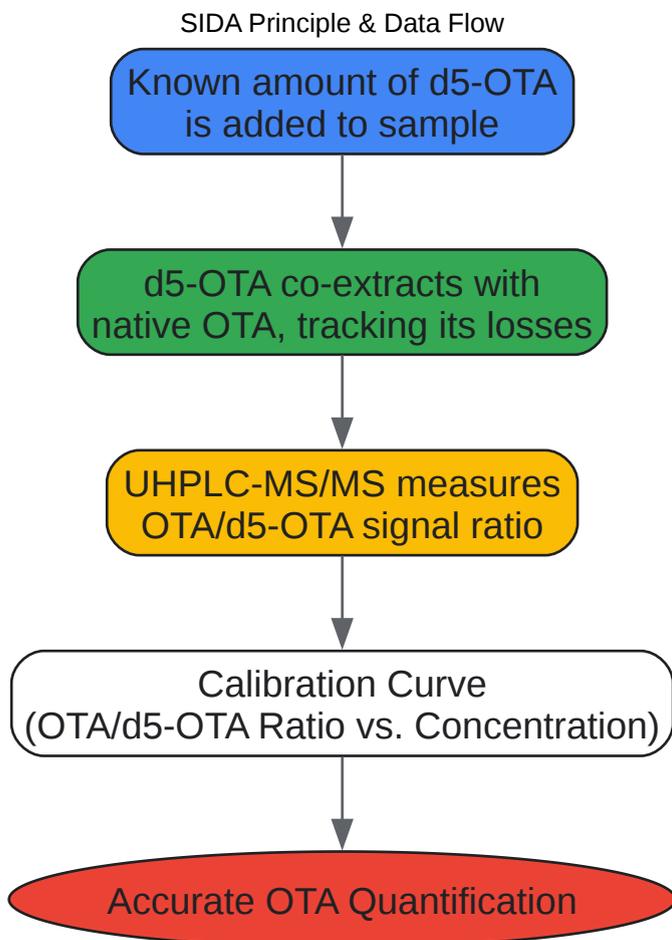
Before applying the method to real samples, its performance must be validated. The table below summarizes key validation parameters based on the searched literature.

Validation Parameter	Target Performance	Reported Data
Dynamic Range	Linear	15.6 - 1000 pg/mL for OTA [2]
Limit of Quantification (LOQ)	Signal-to-noise > 10	31.3 pg/mL for OTA [2]
Limit of Detection (LOD)	Signal-to-noise > 3	0.001 µg/kg (HPLC-FLD method) [3]
Accuracy	80 - 120% of true value	80 - 120% [2]
Precision	±15% RSD	±15% [2]
Recovery	Consistent and high	>75% in milk; >89% in pig tissues [2] [3]

Validation Parameter	Target Performance	Reported Data
Linearity (R^2)	>0.999	0.9991 - 0.9999 [2]

Discussion and Application Notes

The SIDA using d5-OTA provides a robust and reliable framework for monitoring OTA in various foodstuffs. The logical flow from sample to result and the role of the internal standard are illustrated in the following diagram.



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- **Advantages of SIDA:** The use of d5-OTA as an internal standard is crucial for achieving high accuracy and precision, especially at very low concentrations (pg/mL). It corrects for analyte loss

during sample preparation and suppresses matrix effects during ionization in the mass spectrometer [2] [1].

- **Matrix Considerations:** This method has been successfully applied to complex matrices including milk, pig muscle, liver, and kidney [2] [3]. The clean-up step (e.g., MISPE) is critical for removing interfering compounds and ensuring method sensitivity and specificity [3].
- **Regulatory Context:** The developed method's LOQ of 31.3 pg/mL is well below the regulatory limits set by many countries (e.g., Italy's 1 µg/kg for pig meat) [2] [3], making it fit-for-purpose for monitoring and compliance.

I hope these detailed application notes and protocols are helpful for your research. Should you need further clarification on any of the steps or require assistance with mass spectrometer parameter optimization, please feel free to ask.

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